molecular formula C10H11F B13815844 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene CAS No. 229168-32-5

1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene

Cat. No.: B13815844
CAS No.: 229168-32-5
M. Wt: 150.19 g/mol
InChI Key: ANZUFFHVZZRJEZ-GMSGAONNSA-N
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Description

1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methylcyclopropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and 2-methylcyclopropyl bromide.

    Grignard Reaction: A Grignard reagent is prepared by reacting 2-methylcyclopropyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with fluorobenzene in the presence of a catalyst such as copper(I) iodide to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.

    Reduction Reactions: Products include cyclopropyl derivatives with different functional groups.

Scientific Research Applications

1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-methylbenzene: Similar structure but lacks the cyclopropyl group.

    1-Fluoro-4-ethylbenzene: Similar structure with an ethyl group instead of a cyclopropyl group.

    1-Fluoro-4-isopropylbenzene: Similar structure with an isopropyl group instead of a cyclopropyl group.

Uniqueness

1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene is unique due to the presence of both a fluorine atom and a 2-methylcyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

229168-32-5

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene

InChI

InChI=1S/C10H11F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,7,10H,6H2,1H3/t7-,10-/m1/s1

InChI Key

ANZUFFHVZZRJEZ-GMSGAONNSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1C2=CC=C(C=C2)F

Canonical SMILES

CC1CC1C2=CC=C(C=C2)F

Origin of Product

United States

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